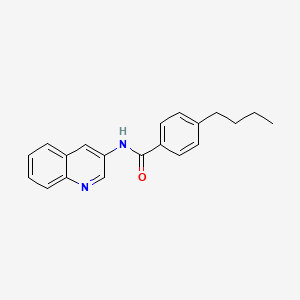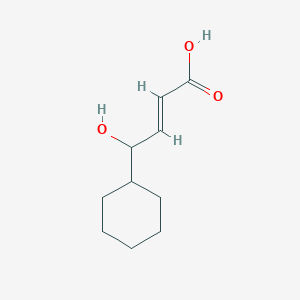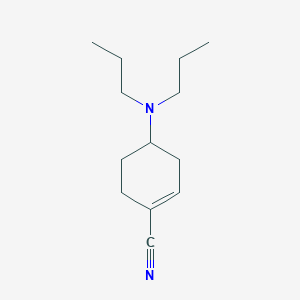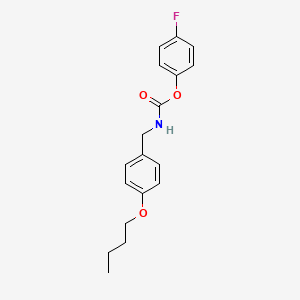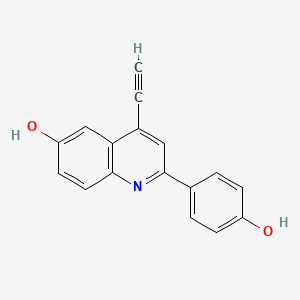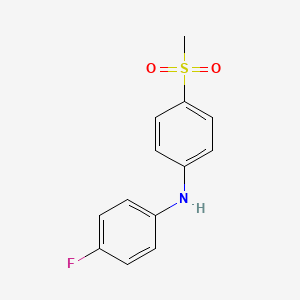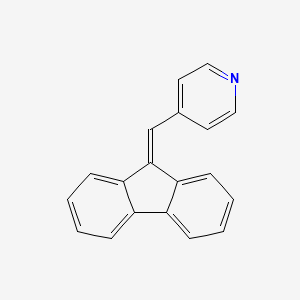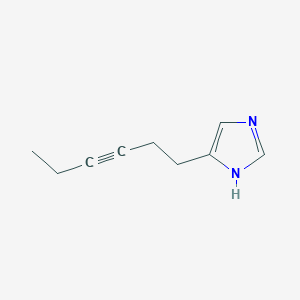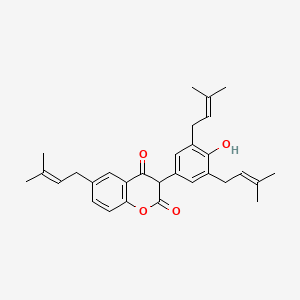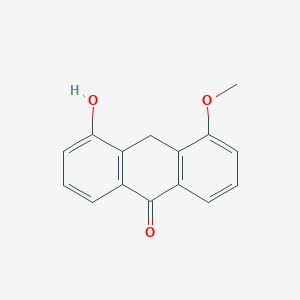
4-Fluorophenyl 1-(4-butoxyphenyl)propylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
合成経路と反応条件
4-フルオロフェニル 1-(4-ブトキシフェニル)プロピルカルバメートの合成は、通常、4-フルオロフェニルイソシアネートと1-(4-ブトキシフェニル)プロパン-1-アミンを制御された条件下で反応させることにより行われます。 この反応は通常、ジクロロメタンまたはテトラヒドロフランなどの有機溶媒中で行われ、トリエチルアミンなどの塩基を添加することでカルバメート結合の形成が促進されます .
工業生産方法
この化合物の工業生産では、同様の合成経路をより大規模に行う場合があります。 このプロセスは、収率と純度を高めるために最適化されており、多くの場合、連続フローリアクターや自動合成システムなどの高度な技術が使用されます .
化学反応の分析
反応の種類
4-フルオロフェニル 1-(4-ブトキシフェニル)プロピルカルバメートは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化することができ、対応する酸化生成物を生成します。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの試薬を使用して還元反応を行うことができ、還元された誘導体を生成します。
置換: 特にフルオロフェニル基において、メタノールナトリウムやtert-ブトキシカリウムなどの試薬を使用して求核置換反応が起こることがあります.
一般的な試薬と条件
酸化: 酸性または中性条件下での過マンガン酸カリウム。
還元: 乾燥エーテル中の水素化アルミニウムリチウム。
置換: メタノール中のメタノールナトリウム.
生成される主な生成物
酸化: カルボン酸またはケトンの生成。
還元: アルコールまたはアミンの生成。
置換: 置換されたフェニル誘導体の生成.
科学研究への応用
4-フルオロフェニル 1-(4-ブトキシフェニル)プロピルカルバメートは、科学研究で幅広い用途があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 特に脂肪酸アミドヒドロラーゼ(FAAH)の阻害における酵素阻害剤としての可能性について調査されています。
医学: 痛みや炎症などの症状の治療における潜在的な治療効果について研究されています。
科学的研究の応用
4-fluorophenyl 1-(4-butoxyphenyl)propylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of fatty acid amide hydrolase (FAAH).
Medicine: Explored for its potential therapeutic effects in treating conditions like pain and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
4-フルオロフェニル 1-(4-ブトキシフェニル)プロピルカルバメートの作用機序には、特定の分子標的との相互作用が含まれます。主要な標的の1つは、脂肪酸アミドヒドロラーゼ(FAAH)酵素であり、化合物は阻害剤として作用します。 FAAHを阻害することにより、痛み調節と抗炎症反応に役割を果たすエンドカンナビノイドのレベルが上昇します .
類似化合物の比較
類似化合物
- 2-フルオロフェニル 1-(4-ブトキシフェニル)プロピルカルバメート
- 4-フルオロフェニル 1-(4-メトキシフェニル)プロピルカルバメート
- 4-フルオロフェニル 1-(4-エトキシフェニル)プロピルカルバメート
独自性
4-フルオロフェニル 1-(4-ブトキシフェニル)プロピルカルバメートは、その特定の置換パターンによって際立っており、ユニークな化学的および生物学的特性を与えています。 そのブトキシ基は脂溶性を高め、生物学的利用能と脂質ベースの標的との相互作用を向上させる可能性があります .
類似化合物との比較
Similar Compounds
- 2-fluorophenyl 1-(4-butoxyphenyl)propylcarbamate
- 4-fluorophenyl 1-(4-methoxyphenyl)propylcarbamate
- 4-fluorophenyl 1-(4-ethoxyphenyl)propylcarbamate
Uniqueness
4-fluorophenyl 1-(4-butoxyphenyl)propylcarbamate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its butoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid-based targets .
特性
分子式 |
C20H24FNO3 |
|---|---|
分子量 |
345.4 g/mol |
IUPAC名 |
(4-fluorophenyl) N-[1-(4-butoxyphenyl)propyl]carbamate |
InChI |
InChI=1S/C20H24FNO3/c1-3-5-14-24-17-10-6-15(7-11-17)19(4-2)22-20(23)25-18-12-8-16(21)9-13-18/h6-13,19H,3-5,14H2,1-2H3,(H,22,23) |
InChIキー |
IEKBPHHXDXKATO-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=C(C=C1)C(CC)NC(=O)OC2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



